LogP Differentiation: 1-(2-Methoxyethyl) vs. 1-Methyl and 1-Ethyl Analogs
The 2-methoxyethyl substituent on the piperidine nitrogen significantly increases polarity relative to simple alkyl analogs. The calculated partition coefficient (XlogP) for 1-(2-Methoxyethyl)piperidine-4-carboxylic acid is -2.1, compared to a substantially higher XlogP of 1.23 for 1-ethylpiperidine-4-carboxylic acid and an intermediate XlogP for 1-methylpiperidine-4-carboxylic acid [1]. This indicates a ~3.3 log unit difference in lipophilicity, translating to a more than 1000-fold difference in the octanol-water partition ratio.
| Evidence Dimension | Calculated Partition Coefficient (XlogP) |
|---|---|
| Target Compound Data | -2.1 |
| Comparator Or Baseline | 1-Ethylpiperidine-4-carboxylic acid: 1.23; 1-Methylpiperidine-4-carboxylic acid: approx. 0.7 |
| Quantified Difference | ΔXlogP > 3.3 between target and ethyl analog |
| Conditions | Calculated value based on standard algorithms (e.g., XlogP3). |
Why This Matters
The dramatically lower lipophilicity of the target compound directly impacts its aqueous solubility and potential off-target binding, making it a preferable choice for projects requiring a more polar and soluble piperidine acid building block.
- [1] ChemBase. Molecular properties for 1-ethylpiperidine-4-carboxylic acid (ID 50880). View Source
